

In vitro assay protocols for testing pyrazole-based ligands

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Compound of Interest

Compound Name: *2-(1-Ethyl-1h-pyrazol-5-yl)-N-methylethan-1-amine*

Cat. No.: *B13619238*

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Title: Application Note: In Vitro Profiling of Pyrazole-Based Kinase Inhibitors

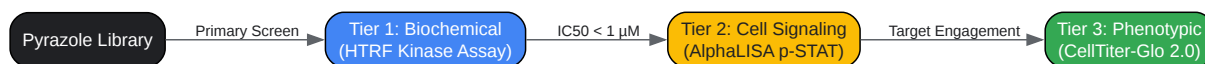
Executive Summary

Pyrazole-based ligands are a cornerstone of modern targeted therapeutics. The pyrazole nucleus acts as a privileged pharmacophore, frequently utilized to occupy the adenine-binding region of the ATP pocket in kinases. Hydrogen-bonding interactions mediated by the pyrazole core (e.g., with hinge region residues like Glutamate and Leucine) anchor these ligands tightly into the catalytic domain, making them exceptionally potent inhibitors of targets like JAK, CDK2, and Aurora kinases[1].

This application note details a robust, three-tier in vitro screening funnel designed to evaluate novel pyrazole derivatives. By transitioning from cell-free biochemical affinity to cellular target engagement, and finally to phenotypic viability, this workflow ensures that only highly selective, cell-permeable compounds progress to in vivo studies.

The Pyrazole Profiling Funnel

To prevent false positives and attrition in later stages of drug development, compounds must be evaluated through orthogonal assays.



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Caption: Three-tier orthogonal screening funnel for pyrazole-based kinase inhibitors.

Tier 1: Cell-Free Biochemical Profiling (HTRF Kinase Assay)

Rationale & Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is selected for the primary biochemical screen because it operates in a homogeneous, add-and-read format that eliminates wash steps. Furthermore, the time-resolved nature of the Europium cryptate emission (delaying measurement until short-lived background fluorescence decays) drastically reduces interference from auto-fluorescent pyrazole library compounds[2]. The assay is split into two phases: an enzymatic phase where the pyrazole competes with ATP, and a detection phase where EDTA is introduced to chelate Mg^{2+} , instantly halting the kinase reaction and stabilizing the readout[2].

System Validation Controls:

- Max Signal (0% Inhibition): Enzyme + Substrate + ATP + DMSO vehicle.
- Min Signal (100% Inhibition): Substrate + ATP + DMSO vehicle (No Enzyme).
- Quality Metric: A Z'-factor > 0.6 must be achieved before testing unknown pyrazoles.

Step-by-Step Protocol (384-Well Format):

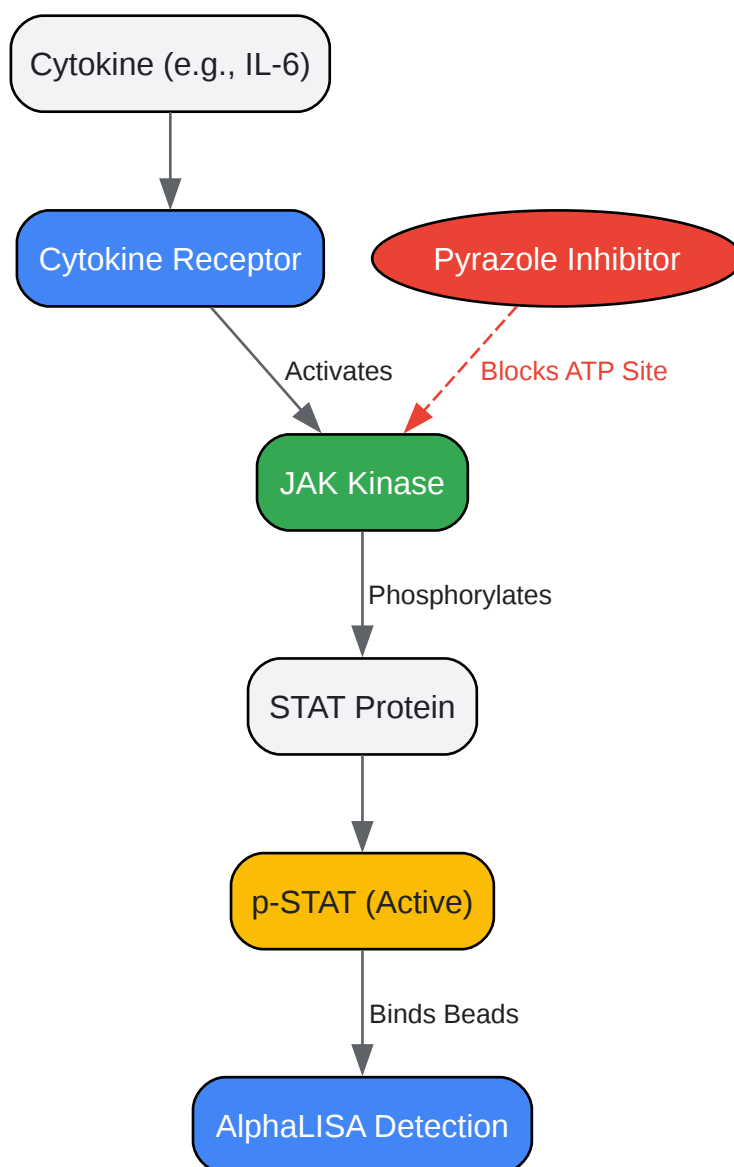
- Compound Preparation: Dispense 2.5 μ L of pyrazole compounds (diluted in 1X Enzymatic Buffer with 5% DMSO) into a 384-well low-volume white microplate.
- Enzyme Addition: Add 5 μ L of recombinant kinase (e.g., JAK2 or CDK2) diluted in 1X Enzymatic Buffer. Incubate for 15 minutes at room temperature to allow pre-equilibrium

binding of the pyrazole to the hinge region.

- Reaction Initiation: Add 2.5 μL of a mix containing the biotinylated substrate and ATP (at the predetermined Michaelis constant,) to start the reaction.
- Enzymatic Incubation: Seal the plate and incubate for 30 minutes at room temperature.
- Detection & Quenching: Add 10 μL of Detection Buffer containing Streptavidin-XL665 (acceptor), Europium-labeled anti-phospho antibody (donor), and EDTA. The EDTA chelates Mg^{2+} , stopping the kinase activity[2].
- Readout: Incubate for 60 minutes, then read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine specific kinase activity.

Tier 2: Cellular Target Engagement (AlphaLISA p-STAT Assay)

Rationale & Causality: While HTRF proves biochemical affinity, it does not confirm cell permeability or target engagement in a physiological environment. For JAK-targeting pyrazoles, measuring downstream STAT phosphorylation is critical. AlphaLISA is chosen over traditional Western blotting because it provides a highly sensitive, quantitative, and no-wash bead-based immunoassay capable of detecting endogenous phosphoproteins directly from cell lysates, avoiding the artifacts of overexpression systems[3].



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Caption: JAK/STAT signaling cascade and AlphaLISA detection principle.

System Validation Controls:

- Positive Control: Cells stimulated with cytokine + DMSO.
- Negative Control: Unstimulated cells + DMSO.
- Reference Inhibitor: Cytokine + Ruxolitinib (known JAK inhibitor).

Step-by-Step Protocol:

- **Cell Seeding & Starvation:** Seed target cells in a 96-well plate. Starve cells in serum-free media for 4 hours to reduce basal STAT phosphorylation.
- **Compound Treatment:** Add pyrazole ligands across a 10-point dose-response curve. Incubate for 1 hour at 37°C.
- **Stimulation:** Add the appropriate cytokine (e.g., 2 ng/mL IL-4) to stimulate the pathway. Incubate for 15–30 minutes.
- **Lysis:** Remove media and add 100 μ L of freshly prepared 1X AlphaLISA Lysis Buffer. Agitate on a plate shaker at 350 rpm for 10 minutes at room temperature[3].
- **Lysate Transfer & Acceptor Addition:** Transfer 10 μ L of lysate to a 384-well Proxiplate. Add 5 μ L of the Acceptor Bead mix (conjugated to anti-p-STAT antibody). Incubate for 2 hours at room temperature[3].
- **Donor Addition:** Under subdued lighting, add 5 μ L of Streptavidin-coated Donor Beads. Incubate for 1 hour.
- **Readout:** Read the plate on an Alpha-enabled reader (Excitation: 680 nm; Emission: 615 nm).

Tier 3: Phenotypic Viability (CellTiter-Glo 2.0)

Rationale & Causality: To ensure the target engagement translates into the desired phenotypic outcome (e.g., apoptosis in cancer cells) and to rule out general cytotoxicity in healthy cells, a viability assay is required. The CellTiter-Glo 2.0 assay is utilized because it quantifies ATP, the fundamental indicator of metabolically active cells. The 2.0 formulation is explicitly chosen for its enhanced stability—it is a single, ready-to-use reagent stable at room temperature, which eliminates the thawing, mixing, and pipetting errors associated with multi-component ATP assays[4].

System Validation Controls:

- **Background Control:** Media only + CellTiter-Glo Reagent (No cells).

- Vehicle Control: Cells + 0.3% DMSO.
- Cytotoxic Control: Cells + 10 μ M Staurosporine.

Step-by-Step Protocol:

- Cell Plating: Seed cells in a 384-well opaque white plate (e.g., 1×10^3 cells/well in 30 μ L media). Incubate overnight at 37°C, 5% CO₂.
- Compound Dosing: Dispense pyrazole compounds using a pin-tool or acoustic dispenser. Incubate for 72 hours.
- Equilibration: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. This step is critical to ensure uniform luciferase enzyme kinetics across the plate.
- Reagent Addition: Add 30 μ L of room-temperature CellTiter-Glo 2.0 Reagent directly to each well (1:1 ratio with culture medium)[4].
- Lysis & Stabilization: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Readout: Record luminescence using a microplate reader. Normalize data against the vehicle control to calculate CC₅₀ values.

Quantitative Data Synthesis

The following table summarizes a representative profiling dataset for hypothetical pyrazole candidates compared to a clinical reference standard. This structured formatting allows rapid identification of compounds with a wide therapeutic window (Selectivity Window = CC₅₀ / Target IC₅₀).

Compound	Tier 1: HTRF JAK2 IC ₅₀ (nM)	Tier 2: AlphaLISA p- STAT3 IC ₅₀ (nM)	Tier 3: CTG 2.0 CC ₅₀ (μM)	Selectivity Window (Cellular)
Pyrazole-A (Hit)	145.0 ± 12.4	450.0 ± 25.1	> 50.0	> 110x
Pyrazole-B (Lead)	12.5 ± 1.8	45.2 ± 3.6	25.4	> 560x
Ruxolitinib (Ref)	3.2 ± 0.5	15.8 ± 1.2	10.2	> 640x
Staurosporine (Ctrl)	< 1.0	< 1.0	0.05	< 50x

Note: Pyrazole-B demonstrates excellent translation from biochemical affinity to cellular target engagement, maintaining a robust selectivity window suitable for in vivo advancement.

References

- RSC Advances. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. [\[Link\]](#)
- Google Patents.

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Sources

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